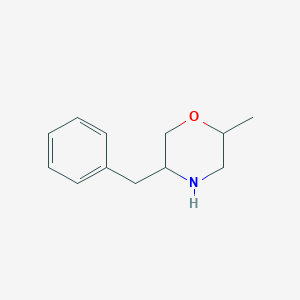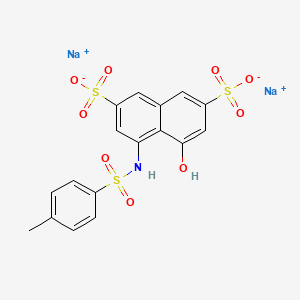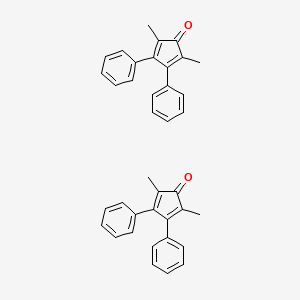
4(3H)-Pyrimidinone, 5-chloro-6-methyl-2-(2-pyridinyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The synthesis of 5-Chloro-6-methyl-2-(2-pyridyl)pyrimidin-4-ol typically involves the reaction of 2-chloro-5-methylpyrimidine with 2-pyridylboronic acid under Suzuki-Miyaura coupling conditions . The reaction is catalyzed by a palladium catalyst and requires a base such as potassium carbonate in a solvent like dimethylformamide (DMF) or toluene . The reaction is carried out under an inert atmosphere, typically nitrogen or argon, at elevated temperatures (80-100°C) for several hours .
Chemical Reactions Analysis
5-Chloro-6-methyl-2-(2-pyridyl)pyrimidin-4-ol undergoes various chemical reactions, including:
Scientific Research Applications
5-Chloro-6-methyl-2-(2-pyridyl)pyrimidin-4-ol has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 5-Chloro-6-methyl-2-(2-pyridyl)pyrimidin-4-ol involves its interaction with specific molecular targets, such as enzymes or receptors . The compound binds to the active site of the target, inhibiting its activity and thereby exerting its biological effects . The pathways involved in its mechanism of action include signal transduction pathways and metabolic pathways .
Comparison with Similar Compounds
5-Chloro-6-methyl-2-(2-pyridyl)pyrimidin-4-ol can be compared with other similar compounds, such as:
2-Amino-4-chloro-6-methylpyrimidine: This compound is used as a nitrification inhibitor and has similar structural features.
5-Chloro-2-cyclopropyl-6-methyl-pyrimidin-4-ol: Another pyrimidine derivative with applications in crop protection.
Diflumetorim: A commercial pyrimidinamine fungicide with a different mode of action.
These compounds share structural similarities but differ in their specific applications and mechanisms of action, highlighting the uniqueness of 5-Chloro-6-methyl-2-(2-pyridyl)pyrimidin-4-ol .
Properties
Molecular Formula |
C10H12ClN3O |
|---|---|
Molecular Weight |
225.67 g/mol |
IUPAC Name |
5-chloro-6-methyl-2-pyridin-2-yl-1,3-diazinan-4-one |
InChI |
InChI=1S/C10H12ClN3O/c1-6-8(11)10(15)14-9(13-6)7-4-2-3-5-12-7/h2-6,8-9,13H,1H3,(H,14,15) |
InChI Key |
UKOJXGIGVOWFDA-UHFFFAOYSA-N |
Canonical SMILES |
CC1C(C(=O)NC(N1)C2=CC=CC=N2)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-Piperidinecarboxylic acid, 4-cyano-4-[(3-fluorophenyl)amino]-2-methyl-, phenylmethyl ester](/img/structure/B12335168.png)



![4-{[6-(2,5-Dioxopyrrol-1-yl)hexanoyl]oxy}-3-nitrobenzenesulfonic acid sodium](/img/structure/B12335198.png)


![Ethanol, 2,2'-[[4-[2-(2-thienyl)ethenyl]phenyl]imino]bis-](/img/structure/B12335216.png)




![[4,6-Diacetyloxy-5-(1,3-dioxoisoindol-2-yl)-3-[3,4,5-triacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxyoxan-2-yl]methyl acetate](/img/structure/B12335237.png)
![(2R)-2-amino-5-[(2,2-dimethylhydrazinyl)methylideneamino]pentanoic acid](/img/structure/B12335252.png)
